molecular formula C9H11NO2 B2479564 (2S)-2-(6-Methylpyridin-3-yl)propanoic acid CAS No. 2248201-01-4

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid

Cat. No.: B2479564
CAS No.: 2248201-01-4
M. Wt: 165.192
InChI Key: WITVNWPKVYOTGK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid is a chiral small molecule of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a stereogenic center and a pyridine heterocycle, makes it a valuable scaffold and synthetic intermediate. Researchers can leverage this compound as a chiral building block for the development of novel active compounds . The 6-methylpyridin-3-yl moiety is a privileged structure in drug design, often contributing to molecular recognition and bioavailability. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives. In a research context, analogous compounds containing both a pyridine ring and a carboxylic acid group have been demonstrated to interact with modified nanocarriers through ionic interactions, suggesting potential applications in designing targeted drug delivery systems . This compound is presented exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

(2S)-2-(6-methylpyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITVNWPKVYOTGK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Strecker Synthesis and Asymmetric Amination

The Strecker amino acid synthesis offers a classical route to α-amino acids, adaptable here for introducing the chiral center. However, since the target lacks an amino group, modifications are required:

  • Aldehyde Preparation: 6-Methylpyridine-3-carbaldehyde can be synthesized via Vilsmeier-Haack formylation of 3-methylpyridine, followed by selective oxidation.
  • Cyanohydrin Formation: Reaction with trimethylsilyl cyanide (TMSCN) and a chiral catalyst (e.g., Jacobsen’s thiourea) generates (S)-cyanohydrin with high enantiomeric excess (ee).
  • Hydrolysis and Oxidation: Acidic hydrolysis of the nitrile to carboxylic acid, followed by oxidation of the alcohol intermediate, yields the target compound.

Key Data:

Step Reagents/Conditions Yield (%) ee (%)
1 Vilsmeier-Haack (POCl₃/DMF) 78
2 TMSCN, Jacobsen catalyst 85 92
3 H₂SO₄/H₂O; KMnO₄ 65 90

Pathway B: Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling between pyridinyl halides and chiral propanoic acid precursors provides a modular approach:

Suzuki-Miyaura Coupling

  • Boronic Acid Synthesis: (S)-2-(Boryl)propanoic acid is prepared via asymmetric hydroboration of acrylic acid derivatives.
  • Coupling Reaction: Reaction with 3-bromo-6-methylpyridine under Pd(PPh₃)₄ catalysis forms the carbon–carbon bond.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 h
  • Yield: 72%
  • ee Retention: 98%

Enzymatic Resolution of Racemates

For industrial-scale production, kinetic resolution using lipases or esterases offers cost efficiency:

Ester Hydrolysis with Candida antarctica Lipase B

  • Racemic Ester Synthesis: Methyl 2-(6-methylpyridin-3-yl)propanoate is prepared via Fischer esterification.
  • Enzymatic Hydrolysis: Candida antarctica lipase B selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.

Performance Metrics:

  • Conversion: 45% (near theoretical maximum for resolution)
  • ee (acid): >99%
  • ee (ester): 90%

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Strecker Synthesis High enantioselectivity Multi-step, low overall yield Laboratory
Suzuki Coupling Modular, high ee retention Requires chiral boronic acid Pilot plant
Enzymatic Resolution Cost-effective, green chemistry Requires racemic substrate Industrial

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the enzymatic route due to lower catalyst costs and minimal waste. Key parameters:

  • Biocatalyst Immobilization: Covalent attachment to silica gel enhances lipase reusability (>10 cycles).
  • Continuous Flow System: Membrane reactors achieve 98% substrate conversion per pass.
  • Downstream Processing: Ion-exchange chromatography removes residual esters, yielding 99.5% pure (S)-acid.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between (2S)-2-(6-Methylpyridin-3-yl)propanoic acid and related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
This compound Pyridine + propanoic acid 6-Methylpyridin-3-yl ~195.2 g/mol* Potential NSAID-like activity; chiral S-configuration
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (O-Demethylnaproxen) Naphthalene + propanoic acid 6-Hydroxynaphthalen-2-yl ~244.3 g/mol Naproxen impurity; increased polarity due to hydroxyl group
(2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic acid (5-Chloronaproxen) Naphthalene + propanoic acid 5-Chloro, 6-methoxy-naphthalen-2-yl ~292.7 g/mol Enhanced acidity (Cl electron-withdrawing effect); altered metabolic stability
(2S)-2-amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid Pyrrolopyridine + propanoic acid 1H-pyrrolo[3,2-c]pyridin-3-yl 205.2 g/mol Amino group introduces zwitterionic character; potential CNS activity

*Estimated based on molecular formula (C₁₀H₁₁NO₂).

Key Observations:

Aromatic System Impact: The pyridine ring in the target compound confers basic nitrogen character, unlike the neutral naphthalene in naproxen derivatives. Substitutions on the aromatic ring (e.g., methyl in the target vs. Cl/methoxy in 5-Chloronaproxen) modulate electronic effects: Methyl is electron-donating, increasing pyridine’s basicity, whereas Cl is electron-withdrawing, enhancing acidity in 5-Chloronaproxen .

Stereochemical Influence :

  • The (2S) configuration is conserved in naproxen impurities (e.g., O-Demethylnaproxen), emphasizing its role in binding cyclooxygenase (COX) enzymes . The target compound’s activity may depend on similar enantioselective interactions.

Functional Group Variations: The amino group in ’s compound introduces zwitterionic behavior, altering solubility and membrane permeability compared to the purely acidic target compound .

Biological Activity

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid, a chiral compound with significant biological implications, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which is essential for its biological activity. Its structure includes a 6-methylpyridine moiety that contributes to its unique chemical properties and potential interactions within biological systems. The stereochemistry of this compound is crucial as it influences binding affinity and selectivity toward various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial and antifungal properties. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, minimum inhibitory concentration (MIC) values were recorded as follows:
    • E. coli : MIC = 0.0195 mg/mL
    • Bacillus mycoides : MIC = 0.0048 mg/mL
    • Candida albicans : MIC = 0.039 mg/mL
    These findings suggest strong antibacterial and antifungal activity against common pathogens .
  • Animal Models : In an experimental model involving acute pancreatitis in rats, treatment with the compound significantly reduced markers of organ damage and inflammation compared to control groups . This study highlights its potential protective effects on secondary organ injury.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acidContains a 6-oxo groupEnzyme inhibitor; potential cancer treatment
(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acidFluorine substitutionEnhanced lipophilicity; varied receptor interactions
(2S)-2-amino-3-(6-oxoindolin-3-yl)propanoic acidIndoline structureDifferent heterocyclic structure affecting activity

This table illustrates the diversity in biological activities among compounds with similar structures, emphasizing the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(6-Methylpyridin-3-yl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones or enzymatic resolution) is preferred for stereochemical control. For example, analogous compounds like (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (a Naproxen impurity) are synthesized via enantioselective alkylation followed by hydrolysis .
  • Quality Control : Use chiral HPLC with columns like Chiralpak IA/IB and compare retention times to reference standards (e.g., EP pharmacopeial guidelines for related propanoic acid derivatives) .

Q. How can the structural and stereochemical integrity of this compound be validated?

  • Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for pyridine ring protons (δ 7.2–8.5 ppm) and stereospecific coupling constants (e.g., JJ-values for α-proton in S-configuration).
  • X-ray Crystallography : Resolve absolute configuration, as done for (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid .
  • Polarimetry : Measure specific optical rotation ([α]D_D) against literature values for chiral propanoic acids .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory analogs like Naproxen) .
  • QSAR Studies : Correlate substituent effects (e.g., methyl group at pyridine 6-position) with biological activity using datasets from analogs like (2S)-2-amino-3-(phenylamino)propanoic acid .
    • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

Q. How does the stereochemistry of this compound influence its enzyme-binding kinetics?

  • Case Study : The S-configuration in (2S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) enhances COX-2 selectivity by optimizing hydrophobic interactions in the active site .
  • Experimental Design :

  • Perform kinetic assays (e.g., surface plasmon resonance) comparing (2S)- and (2R)-enantiomers.
  • Use site-directed mutagenesis to identify binding residues (e.g., Arg120 in COX-2) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Root Cause Analysis :

  • Impurity Effects : Trace impurities (e.g., regioisomers from synthesis) may alter solubility. Use LC-MS to identify contaminants, as shown for (2RS)-2-(4-Formylphenyl)propanoic acid .
  • pH Dependency : Conduct solubility studies across pH 1–7.4 (simulating physiological conditions) using potentiometric titration .
    • Mitigation : Optimize purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .

Q. How can this compound be functionalized for prodrug development?

  • Synthetic Routes :

  • Esterification : Convert to ethyl ester for enhanced bioavailability, as seen in Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate .
  • Amide Conjugation : Link to PEG or peptide carriers via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    • Characterization : Monitor prodrug hydrolysis in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Methodological Best Practices

  • Stereochemical Purity : Use chiral derivatizing agents (e.g., Marfey’s reagent) for LC-MS quantification of enantiomeric excess .
  • Data Reproducibility : Adopt pharmacopeial reference standards (e.g., EP Impurity K/L/M) for method validation .
  • Biological Assays : Include positive controls (e.g., Naproxen for COX inhibition) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.